2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
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Overview
Description
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a bromine atom, a tetrahydropyran ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the reaction of 2-bromoaniline with tetrahydro-2H-pyran-4-yl methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .
Scientific Research Applications
2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-3-((tetrahydro-2H-pyran-4-yl)methoxy)aniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound features a similar tetrahydropyran ring but with a different substitution pattern.
2-(Bromomethyl)tetrahydro-2H-pyran: Another related compound with a bromomethyl group instead of the aniline moiety
Uniqueness
Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
2-bromo-3-(oxan-4-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c13-12-10(14)2-1-3-11(12)16-8-9-4-6-15-7-5-9/h1-3,9H,4-8,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHZVRLFSXJLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=CC(=C2Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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